N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide)
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Overview
Description
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide) is an organic compound that features a unique structure combining an anthraquinone core with benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide) typically involves the reaction of 9,10-anthraquinone with 4-nonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide) can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The anthraquinone core can participate in redox reactions, while the benzamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a nonyl group.
Acetamide, N,N’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-4,1-phenylene)]bis-: Features an anthraquinone core with different substituents.
2,2’-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid): Contains sulfonic acid groups instead of benzamide groups
Uniqueness
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-nonylbenzamide) is unique due to its combination of an anthraquinone core with long nonyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction properties.
Properties
Molecular Formula |
C46H54N2O4 |
---|---|
Molecular Weight |
698.9 g/mol |
IUPAC Name |
4-nonyl-N-[4-[(4-nonylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C46H54N2O4/c1-3-5-7-9-11-13-15-19-33-23-27-35(28-24-33)45(51)47-39-31-32-40(42-41(39)43(49)37-21-17-18-22-38(37)44(42)50)48-46(52)36-29-25-34(26-30-36)20-16-14-12-10-8-6-4-2/h17-18,21-32H,3-16,19-20H2,1-2H3,(H,47,51)(H,48,52) |
InChI Key |
KXVGOYULFOLWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)CCCCCCCCC)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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